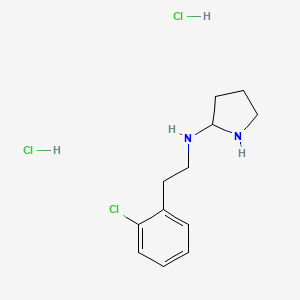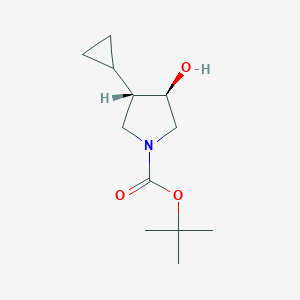
2-Ethoxy-3-(1-tosylpyrrolidin-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-3-(1-tosylpyrrolidin-2-yl)pyridine is a complex organic compound characterized by the presence of a pyridine ring substituted with an ethoxy group and a tosylpyrrolidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-3-(1-tosylpyrrolidin-2-yl)pyridine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving suitable precursors.
Introduction of the Tosyl Group: The tosyl group is introduced via a sulfonation reaction using tosyl chloride in the presence of a base.
Attachment of the Pyridine Ring: The pyridine ring is then attached to the pyrrolidine moiety through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products:
Oxidation: Formation of this compound-4-carboxylic acid.
Reduction: Formation of 2-ethoxy-3-(1-tosylpyrrolidin-2-yl)piperidine.
Substitution: Formation of 2-ethoxy-3-(1-aminopyrrolidin-2-yl)pyridine.
Scientific Research Applications
2-Ethoxy-3-(1-tosylpyrrolidin-2-yl)pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Ethoxy-3-(1-tosylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pyrrolidine ring’s stereochemistry plays a crucial role in its binding affinity and selectivity .
Comparison with Similar Compounds
- 2-Ethoxy-3-(1-tosylpyrrolidin-2-yl)pyrrole
- 2-Ethoxy-3-(1-tosylpyrrolidin-2-yl)piperidine
- 2-Ethoxy-3-(1-tosylpyrrolidin-2-yl)pyrazine
Comparison: 2-Ethoxy-3-(1-tosylpyrrolidin-2-yl)pyridine is unique due to its specific substitution pattern and the presence of both ethoxy and tosyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced binding affinity to certain biological targets. Compared to its analogs, this compound exhibits superior stability and reactivity under various conditions .
Properties
Molecular Formula |
C18H22N2O3S |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-ethoxy-3-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C18H22N2O3S/c1-3-23-18-16(6-4-12-19-18)17-7-5-13-20(17)24(21,22)15-10-8-14(2)9-11-15/h4,6,8-12,17H,3,5,7,13H2,1-2H3 |
InChI Key |
MMZRPYUZCPJKNC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC=N1)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]propanamide](/img/structure/B11810164.png)
